molecular formula C12H16F3NO2 B2719693 1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol CAS No. 477889-76-2

1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol

Cat. No.: B2719693
CAS No.: 477889-76-2
M. Wt: 263.26
InChI Key: SJSOKMKUAWKDDB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol is a fluorinated amino alcohol featuring a trifluoromethyl group (-CF₃) at the first carbon, a hydroxyl group (-OH) at the second carbon, and a branched amino substituent at the third carbon. The amino group is substituted with a 1-hydroxy-3-phenylpropan-2-yl moiety, introducing a phenyl ring and an additional hydroxyl group (Fig. 1).

The stereochemistry of the hydroxyl and amino groups likely plays a critical role in its biological activity, as seen in related kinase inhibitors ().

Properties

IUPAC Name

1,1,1-trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2/c13-12(14,15)11(18)7-16-10(8-17)6-9-4-2-1-3-5-9/h1-5,10-11,16-18H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSOKMKUAWKDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol typically involves multiple steps. One common method starts with the reaction of 1,1,1-trifluoro-2-propanol with a suitable amine, such as 1-hydroxy-3-phenylpropan-2-amine, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications References
Target Compound 1-Hydroxy-3-phenylpropan-2-yl C₁₂H₁₅F₃NO₂ 274.25 -CF₃, -OH, -NH-, phenyl Potential kinase inhibition (inferred from structural analogs)
1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol (rac-6) Tetrabromo-benzimidazolyl C₁₀H₆Br₄F₃N₃O 605.79 -CF₃, -OH, -NH-, Br-rich aromatic Dual inhibitor of CK2-α and PIM-1 kinases (IC₅₀ < 1 µM)
1,1,1-Trifluoro-3-((2-(trifluoromethyl)benzyl)amino)propan-2-ol 2-(Trifluoromethyl)benzyl C₁₁H₁₁F₆NO 287.20 -CF₃, -OH, -NH-, -CF₃-benzyl Unknown (structural analog with enhanced lipophilicity)
1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol 4-Methoxybenzyl C₁₂H₁₅F₃NO₂ 274.25 -CF₃, -OH, -NH-, -OCH₃-benzyl Intermediate in PET tracer synthesis
1,1,1-Trifluoro-3-[(2-thienylmethyl)amino]propan-2-ol 2-Thienylmethyl C₇H₈F₃NOS 222.23 -CF₃, -OH, -NH-, thiophene Medicinal chemistry (unspecified)
1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol 2-Fluorophenyl (directly attached) C₉H₈F₄O 208.16 -CF₃, -OH, -F-phenyl No activity reported; used in materials science

Key Observations:

Substituent Effects on Bioactivity: The tetrabromo-benzimidazole substituent in rac-6 () enables strong interactions with kinase ATP-binding sites via halogen bonding and π-alkyl interactions, making it a potent dual kinase inhibitor. Compounds with electron-withdrawing groups (e.g., -CF₃ in ) exhibit higher lipophilicity (logP > 2), which may improve membrane permeability but reduce aqueous solubility .

Stereochemical Considerations: Absolute configuration significantly impacts activity. For example, the (S)-enantiomer of 1,1,1-trifluoropropan-2-amine hydrochloride shows higher receptor affinity than the (R)-form in kinase studies () . The target compound’s stereochemistry at the hydroxy and amino positions remains uncharacterized but could similarly influence efficacy.

Synthetic Accessibility: Morpholinoethyl and piperazinyl derivatives () are synthesized via nucleophilic substitution or reductive amination, suggesting feasible routes for modifying the amino group in the target compound .

Biological Activity

1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol, also known by its CAS number 477889-76-2, is a compound that has garnered interest due to its unique trifluoromethyl group and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}F3_3NO2_2, with a molecular weight of 263.26 g/mol. The presence of the trifluoromethyl group (–CF3_3) is significant as it enhances lipophilicity and can affect the compound's interaction with biological targets.

The trifluoromethyl group in various compounds has been shown to influence pharmacodynamics by altering the electronic properties and steric hindrance. In particular, it can enhance binding affinity to receptors or enzymes due to increased hydrophobic interactions. For instance, compounds with similar structures have demonstrated activity against neurotransmitter uptake systems and ion channels, suggesting that this compound may exhibit similar properties.

Anticonvulsant Activity

Research has indicated that analogues of trifluorinated compounds can possess anticonvulsant properties. A study highlighted the effectiveness of related compounds in reducing the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant cardiovascular side effects . This suggests a potential for this compound in managing seizure disorders.

Anesthetic Properties

The structural features of this compound may also confer anesthetic properties similar to those observed in other trifluorinated compounds. The ability to modulate GABA(A) receptor activity was noted in related studies, indicating that this compound could enhance inhibitory neurotransmission .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation A study synthesized various trifluoro analogues and evaluated their effects on MAC reduction for isoflurane. Notably, one analogue demonstrated a therapeutic index indicating safety in cardiac parameters .
GABA(A) Current Modulation At concentrations as low as 10 µM, related compounds enhanced GABA(A) currents in hippocampal neurons, suggesting potential for neuroprotective effects .
Trifluoromethyl Group Impact Research on FDA-approved drugs containing trifluoromethyl groups revealed enhanced potency against various biological targets compared to non-fluorinated counterparts .

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